
4-Iodo-2,6-bis(hydroxymethyl)pyridine
Overview
Description
4-Iodo-2,6-bis(hydroxymethyl)pyridine is a chemical compound with the molecular formula C7H8INO2 and a molecular weight of 265.05 g/mol It is a derivative of pyridine, characterized by the presence of an iodine atom at the 4-position and two hydroxymethyl groups at the 2- and 6-positions
Preparation Methods
The synthesis of 4-Iodo-2,6-bis(hydroxymethyl)pyridine can be achieved through several methods. One common approach involves the iodination of 2,6-bis(hydroxymethyl)pyridine. The starting material, 2,6-bis(hydroxymethyl)pyridine, can be synthesized from 2,6-lutidine through a biocatalytic process using recombinant microbial whole cells . This method offers a more sustainable alternative to traditional multistep organic synthesis protocols.
In an industrial setting, the synthesis of this compound may involve the use of strong oxidizing and reducing agents. For example, 2,6-lutidine can be oxidized to dipicolinic acid using potassium permanganate, followed by reduction with sodium borohydride/iodine in tetrahydrofuran to yield 2,6-bis(hydroxymethyl)pyridine . The iodination step can then be carried out using iodine and a suitable oxidizing agent.
Chemical Reactions Analysis
4-Iodo-2,6-bis(hydroxymethyl)pyridine undergoes various chemical reactions, including substitution, oxidation, and reduction. The iodine atom at the 4-position makes it a suitable candidate for nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide and other halide salts.
Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically yield products with higher oxidation states, such as carboxylic acids or aldehydes.
Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of alcohols or amines.
Scientific Research Applications
4-Iodo-2,6-bis(hydroxymethyl)pyridine has a wide range of applications in scientific research. In chemistry, it is used as a ligand to synthesize various metal complexes and catalysts . These complexes are valuable in catalysis and materials science.
In biology and medicine, this compound can be used as a building block for the synthesis of bioactive molecules.
In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or mechanical strength .
Mechanism of Action
The mechanism of action of 4-Iodo-2,6-bis(hydroxymethyl)pyridine depends on its specific application. As a ligand, it coordinates with metal ions to form complexes that can catalyze various chemical reactions. The hydroxymethyl groups provide additional binding sites, enhancing the stability and reactivity of the complexes .
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors. The iodine atom and hydroxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Iodo-2,6-bis(hydroxymethyl)pyridine can be compared to other pyridine derivatives, such as 2,6-bis(hydroxymethyl)pyridine and 4-chloro-2,6-bis(hydroxymethyl)pyridine. While these compounds share a similar core structure, the presence of different substituents (iodine, chlorine) can significantly impact their chemical properties and reactivity.
For example, the iodine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to its chloro counterpart. Additionally, the larger atomic radius of iodine may influence the compound’s steric properties and binding interactions .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in research and industry
Properties
IUPAC Name |
[6-(hydroxymethyl)-4-iodopyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-2,10-11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXQIUGIOABMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CO)CO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556544 | |
| Record name | (4-Iodopyridine-2,6-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120491-91-0 | |
| Record name | (4-Iodopyridine-2,6-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






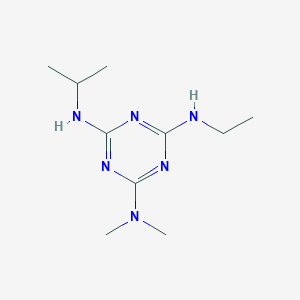
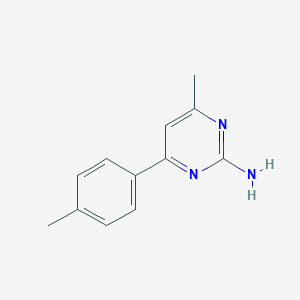
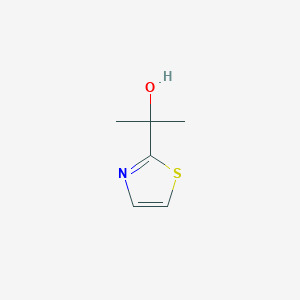
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B176022.png)
![4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione](/img/structure/B176025.png)
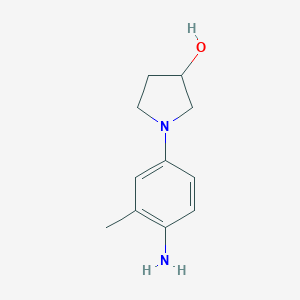

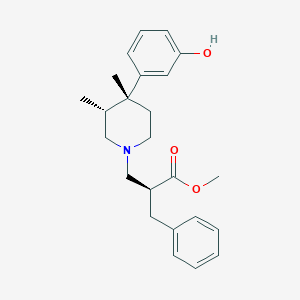

![1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane](/img/structure/B176047.png)
